N'-(3,4,5-trimethoxyphenyl)carbamimidothioic acid
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Overview
Description
N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid is a compound that features a 3,4,5-trimethoxyphenyl group, which is known for its presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to antiproliferative effects in cancer cells. The compound may also modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacrylic acid: Known for its anticonvulsant and sedative properties.
3,4,5-Trimethoxycinnamic acid: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Combretastatin A-4: A potent microtubule-targeting agent with significant anticancer activity.
Uniqueness
N’-(3,4,5-trimethoxyphenyl)carbamimidothioic acid is unique due to its specific structural features and the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and its diverse range of applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(3,4,5-trimethoxyphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-13-7-4-6(12-10(11)16)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVXETDHOROSGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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